molecular formula C5H6Cl2N4O B3050769 s-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)- CAS No. 2854-88-8

s-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)-

Cat. No.: B3050769
CAS No.: 2854-88-8
M. Wt: 209.03 g/mol
InChI Key: VPBDQQVQJHWTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)- is a useful research compound. Its molecular formula is C5H6Cl2N4O and its molecular weight is 209.03 g/mol. The purity is usually 95%.
The exact mass of the compound s-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality s-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 4,6-dichloro-2-(N-methoxy-N-methylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2854-88-8

Molecular Formula

C5H6Cl2N4O

Molecular Weight

209.03 g/mol

IUPAC Name

4,6-dichloro-N-methoxy-N-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H6Cl2N4O/c1-11(12-2)5-9-3(6)8-4(7)10-5/h1-2H3

InChI Key

VPBDQQVQJHWTFG-UHFFFAOYSA-N

SMILES

CN(C1=NC(=NC(=N1)Cl)Cl)OC

Canonical SMILES

CN(C1=NC(=NC(=N1)Cl)Cl)OC

Key on ui other cas no.

2854-88-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-1,3,5-triazine (XVIII) (30 g, 163 mmol) was dissolved in acetone (300 mL), and N,O-dimethylhydroxylamine hydrochloride (15.8 g, 163 mmol) and DIPEA (42 g, 326 mmol) were added and the mixture then stirred at 0° C. for 1 h. The solution was concentrated and the residue was treated with EtOAc (750 mL), washed with water (100 mL), and the organic layer was dried with Na2SO4. The volatiles were removed in vacuo and the residue was purified by flash column chromatography (pet ether/ethyl acetate=50/1 to 10/1) to yield the desired product, N-(4,6-dichloro[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine (XXX), as a white solid (25 g, 73% yield). LCMS (ESI) m/z=210 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
42 g
Type
reactant
Reaction Step Two

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